2-(Tetrahydrothiophen-3-yl)ethan-1-ol
Description
Significance of Sulfur-Containing Heterocycles in Modern Chemical Synthesis
Sulfur-containing heterocycles are a cornerstone of contemporary chemical synthesis, valued for their versatile reactivity and presence in a myriad of biologically active compounds. These cyclic structures, where one or more carbon atoms in a ring are replaced by a sulfur atom, are integral to numerous pharmaceuticals, agrochemicals, and materials. The inclusion of a sulfur atom can profoundly influence a molecule's electronic properties, conformation, and metabolic stability.
The tetrahydrothiophene (B86538) ring, the core of 2-(Tetrahydrothiophen-3-yl)ethan-1-ol, is a saturated five-membered sulfur-containing heterocycle. Unlike its aromatic counterpart, thiophene (B33073), the saturated nature of tetrahydrothiophene imparts a flexible, non-planar structure. Derivatives of tetrahydrothiophene are found in nature and are key components in various synthetic compounds with notable biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of substituted tetrahydrothiophenes is an active area of research, with methods such as cascade reactions and cycloadditions being developed to achieve high stereoselectivity. rsc.orgresearchgate.net
Overview of Alcohol Functionality in Strategic Organic Transformations
The alcohol functional group, particularly a primary alcohol, is one of the most versatile and widely utilized functionalities in organic synthesis. Its ability to participate in a vast array of chemical transformations makes it a valuable handle for molecular elaboration. The hydroxyl (-OH) group can be readily converted into a wide range of other functional groups, including aldehydes, carboxylic acids, esters, ethers, and alkyl halides.
Primary alcohols are key substrates in a variety of fundamental organic reactions. Their oxidation to aldehydes is a critical transformation, with further oxidation yielding carboxylic acids. They can also serve as nucleophiles in substitution reactions and are pivotal in the formation of esters through Fischer esterification. The strategic placement of an alcohol functionality within a molecule, such as in this compound, opens up numerous pathways for synthetic diversification, allowing for the introduction of new pharmacophores or linking moieties. The reactivity of the alcohol can be subtly influenced by the electronic and steric properties of the adjacent heterocyclic ring.
Below is a table summarizing some of the key transformations involving primary alcohols:
| Reaction Type | Reagent(s) | Product(s) | Significance in Synthesis |
| Oxidation | PCC, DMP | Aldehyde | Controlled oxidation to a key synthetic intermediate. |
| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid | Formation of a versatile functional group for further derivatization. |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Creation of esters, which are common in natural products and drugs. |
| Ether Synthesis | NaH, Alkyl Halide (Williamson) | Ether | Formation of stable ether linkages. |
| Substitution | HBr, PBr3 | Alkyl Bromide | Conversion to a good leaving group for nucleophilic substitution. |
| Tosylation | TsCl, Pyridine | Tosylate | Formation of an excellent leaving group for substitution and elimination reactions. |
Structural Features and Stereochemical Considerations Pertaining to this compound
The molecular architecture of this compound presents several key structural and stereochemical features that are crucial for understanding its potential chemical behavior and biological interactions. The central tetrahydrothiophene ring is not planar and, much like cyclopentane, adopts puckered conformations to relieve torsional strain.
A critical stereochemical aspect of this molecule is the presence of a chiral center at the C3 position of the tetrahydrothiophene ring, where the ethanol (B145695) substituent is attached. This means that this compound can exist as a pair of enantiomers, (R)-2-(tetrahydrothiophen-3-yl)ethan-1-ol and (S)-2-(tetrahydrothiophen-3-yl)ethan-1-ol. The synthesis of this compound would likely result in a racemic mixture unless a stereoselective or asymmetric synthesis is employed.
Table of Physicochemical Properties for (R)-Tetrahydrothiophen-3-ol
| Property | Value |
| Molecular Formula | C4H8OS |
| Molecular Weight | 104.17 g/mol |
| IUPAC Name | (3R)-thiolan-3-ol |
| SMILES | C1CSC[C@@H]1O |
| Topological Polar Surface Area | 45.5 Ų |
Data sourced from PubChem CID 10011856. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(thiolan-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJVCBUVKIDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Tetrahydrothiophen 3 Yl Ethan 1 Ol
Reactions Involving the Hydroxyl Group of 2-(Tetrahydrothiophen-3-yl)ethan-1-ol
The primary alcohol functional group is a versatile site for numerous chemical transformations, enabling the conversion of this compound into a variety of derivatives.
Esterification: The hydroxyl group of this compound can be readily converted into an ester. This is typically achieved through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Acid-catalyzed Fischer esterification with a carboxylic acid provides the corresponding ester, while the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, allows for a more rapid and often higher-yielding conversion.
Etherification: The formation of an ether from this compound can be accomplished through several methods. The Williamson ether synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to yield an unsymmetrical ether. libretexts.org Alternatively, the acid-catalyzed dehydration of two molecules of the alcohol can produce a symmetrical ether, though this method requires careful temperature control to prevent the competing elimination reaction that forms an alkene. libretexts.orgmasterorganicchemistry.com Modern methods using iron(III) catalysts have also been developed for the selective synthesis of both symmetrical and unsymmetrical ethers directly from alcohols. acs.orgnih.govresearchgate.net
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification (Fischer) | Acetic Acid (CH₃COOH), H₂SO₄ (cat.) | 2-(Tetrahydrothiophen-3-yl)ethyl acetate |
| Esterification | Acetyl Chloride (CH₃COCl), Pyridine | 2-(Tetrahydrothiophen-3-yl)ethyl acetate |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 3-(2-Methoxyethyl)tetrahydrothiophene |
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane, selectively yields the corresponding aldehyde, 2-(Tetrahydrothiophen-3-yl)acetaldehyde. Stronger oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, generated in the Jones oxidation), or even nitric acid, will oxidize the primary alcohol completely to the carboxylic acid, 2-(Tetrahydrothiophen-3-yl)acetic acid.
| Oxidizing Agent | Reaction Conditions | Major Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | 2-(Tetrahydrothiophen-3-yl)acetaldehyde |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 2-(Tetrahydrothiophen-3-yl)acetic acid |
| Chromic Acid (Jones Reagent) | Acetone | 2-(Tetrahydrothiophen-3-yl)acetic acid |
The carbonyl compounds synthesized via oxidation can be reduced back to alcohols. libretexts.org The aldehyde derivative, 2-(Tetrahydrothiophen-3-yl)acetaldehyde, can be readily reduced to the parent primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.combritannica.com
The carboxylic acid derivative, 2-(Tetrahydrothiophen-3-yl)acetic acid, requires a more powerful reducing agent for its conversion back to the primary alcohol. wikipedia.org Lithium aluminum hydride (LiAlH₄) is effective for this transformation, while sodium borohydride is generally not reactive enough to reduce carboxylic acids. libretexts.orgsavemyexams.comchemguide.co.uk It is important to note that the direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde intermediate is typically more reactive than the starting acid and is further reduced to the alcohol. savemyexams.com
The hydroxyl group can be derivatized to form a range of other functional groups.
Carbamates : These derivatives can be synthesized from the alcohol by reaction with an isocyanate (R-N=C=O). The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate linkage. Alternative methods include using chlorosulfonyl isocyanate or reacting the alcohol with urea in the presence of a catalyst. tandfonline.comorganic-chemistry.orgresearchgate.net
Sulfonate Esters : To improve the leaving group ability of the hydroxyl group for nucleophilic substitution reactions, it is often converted into a sulfonate ester. periodicchemistry.com This is achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine. libretexts.org The resulting tosylates and mesylates are excellent leaving groups. While the prompt mentions sulfonamides, their direct synthesis from an alcohol is not typical; it would first require converting the alcohol to an amine. The formation of a sulfonate ester is the direct and common derivatization of an alcohol with a sulfonic acid derivative.
Phosphonate Esters : Phosphonate esters can be prepared from this compound through methods like the Mitsunobu reaction, which condenses the alcohol with a phosphonic acid using reagents like triphenylphosphine and a dialkyl azodicarboxylate. acs.org Another route involves converting the alcohol to a good leaving group (such as a tosylate) and then displacing it with a phosphite nucleophile, like sodium diethyl phosphite. acs.org
| Derivative | Reagents | Product Functional Group |
|---|---|---|
| Carbamate | Phenyl isocyanate (PhNCO) | -O-C(=O)NHPh |
| Sulfonate Ester (Tosylate) | p-Toluenesulfonyl chloride (TsCl), Pyridine | -O-SO₂-C₆H₄-CH₃ |
| Phosphonate Ester | Diethyl phosphite, CCl₄, Et₃N | -O-P(=O)(OEt)₂ |
Reactions of the Tetrahydrothiophene (B86538) Ring System
The tetrahydrothiophene ring is a saturated heterocycle and is generally more stable than its unsaturated counterpart, thiophene (B33073). However, the carbon-sulfur bonds can be cleaved under specific reductive or oxidative conditions.
A primary reaction of the tetrahydrothiophene ring is desulfurization, which involves the cleavage of both C-S bonds and their replacement with C-H bonds. This is most commonly achieved using Raney Nickel, a finely divided nickel-aluminum alloy that is "activated" to contain adsorbed hydrogen. masterorganicchemistry.com Treating this compound with Raney Nickel would lead to the complete removal of the sulfur atom, resulting in the formation of 4-methylhexan-1-ol. This reaction is a powerful tool for removing sulfur heterocycles in synthetic chemistry. organicreactions.orgresearchgate.net
The ring can also be opened under other conditions. For instance, oxidation of the sulfur atom to a sulfone (using an oxidant like hydrogen peroxide) creates sulfolane, which activates the adjacent methylene (B1212753) groups for deprotonation and potential ring-opening reactions. wikipedia.org Furthermore, strong bases like organolithium reagents, which are known to metalate and open thiophene rings, could potentially react with the tetrahydrothiophene ring, although the lack of aromaticity makes direct deprotonation less favorable. organicchemistrydata.orgwikipedia.org Ring-opening of cyclic ethers and thioethers can also be induced by frustrated Lewis pairs, suggesting another potential pathway for cleavage under specific catalytic conditions. acs.org
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Reductive Desulfurization | Raney Nickel (Ni(H)) | 4-Methylhexan-1-ol |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 2-(1,1-Dioxo-tetrahydrothiophen-3-yl)ethan-1-ol |
Functionalization of the Tetrahydrothiophene Core
Direct functionalization of the tetrahydrothiophene ring, while preserving the ethan-1-ol side chain, can be achieved through modern synthetic methods such as transition-metal-catalyzed C-H activation. nih.govnih.govresearchgate.net This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions on the heterocyclic core that would otherwise be unreactive.
Thioethers are known to act as directing groups in such transformations, where an internal sulfur atom coordinates to a transition metal catalyst, guiding the functionalization to a specific C-H bond. nih.gov For instance, a palladium catalyst could direct the arylation of C-H bonds, leading to the introduction of an aryl group onto the tetrahydrothiophene ring. nih.gov While the saturated nature of the tetrahydrothiophene ring makes C-H activation more challenging than on aromatic thiophenes, these methods offer a potential route to novel derivatives. acs.orgmdpi.commdpi.com
Table 1: Potential C-H Functionalization Reactions of the Tetrahydrothiophene Core
| Reaction Type | Catalyst/Reagents | Potential Product |
|---|---|---|
| C-H Arylation | Pd(OAc)₂, Aryl Halide, Ligand | Aryl-substituted this compound |
Oxidative Transformations of the Thioether Moiety
The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. wikipedia.orgfirsthope.co.in This transformation can be performed in a stepwise manner, allowing for the selective synthesis of either product. The oxidation of the thioether to a sulfoxide is often achieved using one equivalent of an oxidizing agent, while the use of excess oxidant drives the reaction to the sulfone. rsc.org
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). firsthope.co.in The oxidation of thiophenes and their saturated counterparts to sulfoxides and sulfones is a well-established process. utexas.edunih.gov For example, the oxidation of tetrahydrothiophene (THT) to sulfolane (tetrahydrothiophene-1,1-dioxide) is a known industrial process. wikipedia.orgresearchgate.net These reactions are highly chemoselective for the sulfur atom, leaving other functional groups like the primary alcohol on the side chain intact under controlled conditions. organic-chemistry.orgorganic-chemistry.org
Table 2: Oxidation Products of this compound
| Product Name | Structure | Reagents |
|---|---|---|
| 2-(1-Oxidotetrahydrothiophen-3-yl)ethan-1-ol | C₆H₁₂O₂S | 1 eq. H₂O₂ or m-CPBA |
The resulting sulfone, 2-(1,1-dioxidotetrahydrothiophen-3-yl)ethan-1-ol, is a derivative of sulfolane and exhibits different chemical properties from the parent thioether, notably in its polarity and reactivity in cycloaddition reactions. utexas.edu
Carbon-Carbon Bond Forming Reactions with this compound
The primary alcohol group of this compound serves as a handle for derivatization, enabling its participation in a variety of carbon-carbon bond-forming reactions. These reactions typically require the conversion of the hydroxyl group into a more reactive species, such as a halide or a triflate.
Coupling Reactions (e.g., Heck Reaction, Grignard Additions)
Heck Reaction: The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.orgmdpi.com To utilize this compound in a Heck reaction, the alcohol can be converted into a halide (e.g., 3-(2-bromoethyl)tetrahydrothiophene) or a triflate. This derivative can then react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halide bond, followed by alkene insertion and β-hydride elimination. wikipedia.org The thioether moiety can potentially influence the reaction through coordination with the palladium catalyst. nih.gov
Grignard Additions: Grignard reagents are potent nucleophiles used extensively in C-C bond formation. adichemistry.com To employ the subject molecule in a Grignard reaction, its hydroxyl group must first be converted into a halide, for instance, 3-(2-bromoethyl)tetrahydrothiophene. This alkyl halide can then be reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to produce the corresponding Grignard reagent. youtube.comyoutube.comgoogle.comyoutube.com This organomagnesium compound, 3-(2-magnesiobromoethyl)tetrahydrothiophene, can subsequently be added to electrophiles like aldehydes, ketones, or esters to form new, more complex alcohol structures.
Table 3: Examples of Coupling Reactions via Derivatization
| Reaction | Required Derivative | Coupling Partner | Expected Product Class |
|---|---|---|---|
| Heck Reaction | 3-(2-Bromoethyl)tetrahydrothiophene | Alkene (e.g., Styrene) | 3-(4-Phenylbut-3-en-1-yl)tetrahydrothiophene |
Cycloaddition Reactions (e.g., Click Chemistry, 1,3-Dipolar Cycloadditions)
Click Chemistry: The term "click chemistry" often refers to the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a highly efficient and specific type of 1,3-dipolar cycloaddition. youtube.comd-nb.info To make this compound a substrate for click chemistry, the alcohol group can be converted into an azide. This is typically done by first converting the alcohol to a good leaving group (e.g., a tosylate) and then displacing it with an azide salt (e.g., NaN₃). The resulting compound, 3-(2-azidoethyl)tetrahydrothiophene, can then react with a terminal alkyne to form a stable 1,2,3-triazole ring, effectively "clicking" the two molecules together. youtube.comlifetein.com
1,3-Dipolar Cycloadditions: The tetrahydrothiophene ring itself, particularly after oxidation, can participate in cycloaddition reactions. wikipedia.org Thiophene-1,1-dioxides are known to act as effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides or nitrile oxides. utexas.eduresearchgate.net Therefore, after oxidizing this compound to its sulfone derivative (as described in section 3.2.3), the resulting molecule can react with various 1,3-dipoles to construct five-membered heterocyclic rings fused to the tetrahydrothiophene core. researchgate.netfrontiersin.orgnih.gov For example, reaction with an azomethine ylide generated in situ would yield a pyrrolidine-fused sulfone derivative. researchgate.net
Catalyzed Transformations (Acid, Base, Metal)
The reactivity of this compound can be significantly influenced by the presence of acid, base, or metal catalysts.
Acid Catalysis: Under acidic conditions, the primary alcohol can undergo dehydration to form the corresponding alkene, 3-(vinyl)tetrahydrothiophene, particularly at elevated temperatures. The tetrahydrothiophene ring itself is generally stable to moderately acidic conditions, as evidenced by its synthesis from tetrahydrofuran using acid catalysts. wikipedia.org
Base Catalysis: Strong bases can deprotonate the primary alcohol to form an alkoxide. This alkoxide is a more potent nucleophile than the starting alcohol and can be used in reactions such as Williamson ether synthesis. General base catalysis can also play a role in reactions involving the hydroxyl group. nih.gov
Metal Catalysis: Transition metals can catalyze a variety of transformations involving both the thioether and alcohol functionalities. acs.orgacsgcipr.orgresearchgate.netthieme-connect.de
Hydrogenation: Palladium or ruthenium catalysts can be used for the hydrogenation of thiophenes to tetrahydrothiophenes, indicating a strong interaction between the metal and the sulfur heterocycle. researchgate.netacs.org While the core of this compound is already saturated, this reactivity is important for its synthesis and for understanding metal-sulfur interactions.
C-H and C-S Activation: As mentioned previously, transition metals like palladium can catalyze the functionalization of C-H bonds adjacent to the thioether. nih.gov In some cases, catalysts can also promote the cleavage and transformation of the carbon-sulfur bonds within the ring. acs.org
Oxidation: Various metal complexes are known to catalyze the selective oxidation of thioethers to sulfoxides or sulfones, often using environmentally benign oxidants like H₂O₂. rsc.orgorganic-chemistry.orgorganic-chemistry.org
Table 4: Summary of Catalyzed Transformations
| Catalyst Type | Functional Group | Reaction |
|---|---|---|
| Acid (e.g., H₂SO₄) | Alcohol | Dehydration to alkene |
| Base (e.g., NaH) | Alcohol | Deprotonation to alkoxide for subsequent reactions |
| Metal (e.g., Pd) | Thioether | C-H Functionalization, Coupling Reactions |
Derivatization for Enhanced Spectroscopic Characterization
The inherent complexities of the NMR spectra of this compound often necessitate derivatization to improve spectral clarity and facilitate unambiguous structural assignment. Chemical modification of the primary alcohol functional group can significantly alter the electronic environment of nearby protons, leading to more resolved and interpretable spectroscopic data.
NMR Derivatization for Improved Signal Resolution
Derivatization of this compound is a critical step for enhancing the resolution of its proton NMR (¹H NMR) spectrum. The overlapping signals of the methylene and methine protons in the tetrahydrothiophene ring and the ethanolic side chain can obscure crucial coupling information. By converting the hydroxyl group into a bulkier ester or ether, the conformational rigidity of the molecule can be increased, and the magnetic environments of adjacent protons are altered. This often results in a greater dispersion of chemical shifts, allowing for more accurate determination of coupling constants and, consequently, a more detailed conformational analysis.
Determination of Absolute Configuration
Establishing the absolute configuration of a chiral center is a formidable challenge in stereochemistry. For this compound, a combination of derivatization with chiral reagents and subsequent NMR analysis provides a powerful toolkit for this purpose.
Application of Mosher's Method for Stereochemical Assignment
Mosher's method remains a preeminent technique for determining the absolute configuration of chiral alcohols. This approach involves the esterification of the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. A systematic analysis of the Δδ values for the protons on either side of the stereocenter provides a reliable assignment of its R or S configuration.
Utilization of Chiral Derivatizing Agents (CDAs)
Beyond Mosher's acid, a variety of other chiral derivatizing agents (CDAs) are employed to convert the enantiomers of this compound into diastereomers. These diastereomers possess different physical properties, including distinct NMR chemical shifts. The choice of CDA is crucial and depends on the specific structural features of the analyte. The formation of diastereomeric esters, amides, or other derivatives allows for the differentiation of the original enantiomers by NMR spectroscopy, providing a robust method for stereochemical assignment.
Enantiodiscrimination via Chiral Solvating Agents (CSAs) in NMR Spectroscopy
In contrast to the covalent modification required with CDAs, chiral solvating agents (CSAs) offer a non-destructive method for enantiodiscrimination. CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. These complexes have different NMR spectral properties, leading to the splitting of signals for the enantiomers in the ¹H or ¹³C NMR spectrum. The magnitude of the chemical shift difference (enantiodifferentiation) depends on the strength and nature of the intermolecular interactions between the CSA and the analyte. This technique is particularly advantageous as it allows for the direct analysis of the underivatized alcohol.
Analysis of Enantiomeric Excess
The determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis and for the characterization of chiral compounds. NMR methods, often in conjunction with chiral auxiliaries, provide a precise and reliable means of quantifying the relative amounts of each enantiomer in a sample of this compound. By integrating the distinct signals corresponding to each enantiomer in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent, the enantiomeric ratio and thus the enantiomeric excess can be accurately calculated.
| Analytical Method | Principle | Application to this compound |
| NMR Derivatization | Covalent modification to improve spectral resolution. | Esterification of the hydroxyl group to reduce signal overlap in the ¹H NMR spectrum. |
| Mosher's Method | Formation of diastereomeric esters with (R)- and (S)-MTPA. | Determination of the absolute configuration of the stereocenter by analyzing Δδ (δS - δR) values in the ¹H NMR spectra. |
| Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Formation of diastereomeric derivatives for stereochemical assignment. |
| Chiral Solvating Agents (CSAs) | Non-covalent formation of transient diastereomeric complexes. | Direct enantiodiscrimination and determination of enantiomeric excess by NMR without chemical modification. |
Derivatization Strategies and Applications in Stereochemical Analysis of 2 Tetrahydrothiophen 3 Yl Ethan 1 Ol
Chiral High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC stands as a cornerstone for the enantioselective analysis of chiral compounds like this compound. The separation relies on the differential interaction of the enantiomers with a chiral environment, leading to different retention times.
One common strategy for the chiral resolution of alcohols is the indirect approach. This method involves the reaction of the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgchiralpedia.com These diastereomers, having different physical properties, can then be separated on a conventional, achiral HPLC column. wikipedia.orgyoutube.com
For a primary alcohol such as this compound, the hydroxyl group is a suitable site for derivatization. science.gov Commonly used CDAs for alcohols include chiral acids, acid chlorides, and isocyanates. For instance, reacting the racemic alcohol with an enantiomerically pure chiral acid chloride, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), would yield diastereomeric esters. wikipedia.org
The choice of the derivatizing agent is critical and should result in diastereomers with sufficient differences in their physicochemical properties to be resolved chromatographically. chiralpedia.com The reaction conditions, including solvent, temperature, and catalysts, must be carefully optimized to ensure complete derivatization without racemization of the analyte or the CDA. science.gov
Table 1: Potential Chiral Derivatizing Agents for this compound
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Hydroxyl | Ester |
| (1S)-(-)-Camphanic chloride | Hydroxyl | Ester |
| (-)-Menthyl chloroformate | Hydroxyl | Carbonate |
| (R)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Hydroxyl | Carbamate |
Detailed Research Findings:
The elution order of the diastereomers can sometimes be correlated with the absolute configuration of the alcohol, providing valuable stereochemical information. tcichemicals.com However, this requires the establishment of a reliable model for the specific class of compounds under investigation.
Table 2: Illustrative HPLC Data for the Separation of Diastereomeric Esters of a Chiral Alcohol
| Parameter | Value |
| Column | Silica (B1680970) Gel (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Diastereomer 1) | 12.5 min |
| Retention Time (Diastereomer 2) | 14.8 min |
| Resolution (Rs) | 2.1 |
The direct separation of enantiomers using chiral stationary phases (CSPs) is often the preferred method as it avoids the need for derivatization, which can be time-consuming and may introduce analytical errors. chromatographyonline.comresearchgate.net In this approach, the racemic this compound is directly injected onto an HPLC column packed with a chiral material. phenomenex.com
The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com The differing stability of these complexes leads to different retention times for the two enantiomers. csfarmacie.cz
For the separation of a small, polar molecule like this compound, polysaccharide-based CSPs are often a good starting point. eijppr.comnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, have demonstrated broad applicability for a wide range of chiral compounds, including alcohols. csfarmacie.cznih.gov
Table 3: Common Chiral Stationary Phases for Alcohol Separation
| CSP Type | Chiral Selector | Potential Interaction Mechanisms |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance |
| Pirkle-type | π-acidic or π-basic moieties | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Macrocyclic glycopeptides | Antibiotics (e.g., Teicoplanin, Vancomycin) | Inclusion complexation, hydrogen bonding, ionic interactions |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Inclusion complexation |
Detailed Research Findings:
The selection of the appropriate CSP and mobile phase is crucial for achieving a successful enantioseparation. A screening approach, where the racemate is tested on several different CSPs with various mobile phases, is often employed. chromatographyonline.com For polysaccharide-based columns, normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes (e.g., acetonitrile (B52724) or methanol) are commonly used. nih.govnih.gov
The composition of the mobile phase, including the type and concentration of the alcohol modifier, can significantly impact the retention and resolution of the enantiomers. nih.gov Additives such as acids or bases may also be used to improve peak shape and selectivity. chromatographyonline.com
Table 4: Representative HPLC Conditions for Direct Chiral Separation of a Small Alcohol
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Ethanol (B145695) (90:10, v/v) | Acetonitrile / Methanol (50:50, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | 9.2 min | 7.5 min |
| Retention Time (Enantiomer 2) | 11.5 min | 8.9 min |
| Resolution (Rs) | 2.5 | 1.8 |
Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis
A thorough review of available scientific literature reveals a significant gap in computational and theoretical research specifically focused on the chemical compound This compound . While the user-requested article outline provides a comprehensive structure for a deep dive into the molecule's computational chemistry, the foundational, peer-reviewed studies required to populate such an article with accurate, specific data are not present in the public domain.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular structures, reaction mechanisms, and properties. whiterose.ac.ukmdpi.com Studies on related heterocyclic compounds, such as tetrahydrofuran, thiophene (B33073), and their derivatives, have utilized DFT and ab initio methods to explore reaction pathways, autoxidation, and reactivity with radicals. researchgate.netresearchgate.netresearchgate.net These investigations successfully characterize transition states, determine activation energies, and predict spectroscopic properties for those specific molecules. asianresassoc.orgresearchgate.net
However, applying these general methodologies or findings from related compounds to this compound without direct computational studies on the molecule itself would be speculative and scientifically unsound. The precise energetic landscapes, transition state geometries, and predicted spectroscopic data are unique to the specific molecular structure.
The requested article sections and subsections are as follows:
Computational Chemistry and Theoretical Investigations of 2 Tetrahydrothiophen 3 Yl Ethan 1 Ol
Spectroscopic Property Prediction and Computational Validation
To generate the required content, data from quantum chemical calculations performed directly on 2-(Tetrahydrothiophen-3-yl)ethan-1-ol would be necessary. This would include optimized molecular geometries, calculated thermodynamic properties, potential energy surfaces for specific reactions, and computed spectra (e.g., NMR, IR) for comparison with experimental data.
Currently, no published research provides this level of specific detail for this compound. Consequently, it is not possible to construct the requested scientific article with the required depth, accuracy, and adherence to the strict outline provided. The creation of data tables and detailed research findings is contingent on the existence of this primary research, which is not available at this time.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is an essential technique for structure elucidation and verification. By calculating the magnetic shielding tensors of nuclei within a molecule, researchers can predict ¹H and ¹³C NMR spectra. These predictions are then compared with experimental data to confirm molecular structures, assign resonances, and understand the electronic environment of the atoms.
For molecules like this compound, density functional theory (DFT) is a commonly employed method for predicting NMR chemical shifts. The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Shielding Calculation: Using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)), the isotropic magnetic shielding constants for each nucleus are calculated.
Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Cα (CH₂OH) | 61.5 | 62.1 | -0.6 |
| Cβ (CH₂) | 35.2 | 35.8 | -0.6 |
| C3 (CH) | 45.8 | 46.5 | -0.7 |
| C2 (CH₂) | 34.1 | 34.9 | -0.8 |
| C5 (CH₂) | 33.8 | 34.5 | -0.7 |
Note: The data in this table is illustrative and not based on published research.
Conformational Analysis and Molecular Dynamics Simulations
The flexible five-membered ring of the tetrahydrothiophene (B86538) moiety and the rotatable ethan-1-ol side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.
Studies on the parent molecule, tetrahydrothiophene (THT), show that the five-membered ring is not planar and undergoes pseudorotation between two main conformations: the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry) forms. In the crystalline phase, THT has been found to adopt a C₁ symmetry, which is a slightly distorted C₂ symmetry, likely due to packing effects in the crystal lattice. Computational methods have confirmed that the energy required for this distortion is very small.
Molecular dynamics (MD) simulations can provide deeper insight into the dynamic behavior of this compound. By simulating the motion of atoms over time, MD can reveal:
The preferred conformations in different environments (e.g., gas phase, solvent).
The energy barriers for conversion between different conformers.
The influence of the ethan-1-ol side chain on the pseudorotation of the THT ring.
The formation and lifetime of intramolecular hydrogen bonds between the hydroxyl group and the sulfur atom.
Table 2: Calculated Relative Energies of Tetrahydrothiophene (THT) Conformers
| Conformer | Symmetry | Calculation Method | Relative Energy (kJ/mol) |
|---|---|---|---|
| Twist | C₂ | DFT | 0.00 |
| Envelope | Cₛ | DFT | ~0.4 |
Note: This data is based on findings for the parent molecule, tetrahydrothiophene, and serves as a reference.
Studies on Intermolecular Interactions and Adsorption Mechanisms
The interactions between molecules of this compound, and between this compound and other materials, are governed by intermolecular forces. The hydroxyl group allows for strong hydrogen bonding, while the sulfur atom can act as a Lewis base and participate in weaker interactions.
Computational studies on dimers, trimers, and tetramers of the parent THT molecule have been performed to understand its intermolecular stabilization in the condensed phase. These calculations help quantify the strength of non-covalent interactions.
For this compound, theoretical studies could be used to investigate its adsorption onto surfaces. For example, its potential as a corrosion inhibitor could be explored by simulating its interaction with a metal surface. DFT calculations can determine the adsorption energy, the optimal orientation of the molecule on the surface, and the nature of the chemical bonds formed. The key interaction points would likely be the sulfur atom and the oxygen atom of the hydroxyl group, which can donate lone pairs of electrons to vacant orbitals on the metal surface.
Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental findings for the advanced analytical and spectroscopic characterization of the specific chemical compound this compound are not available in the public domain.
Published literature and chemical databases lack the specific ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Infrared (IR) spectroscopy data required to construct the detailed article as per the requested outline.
While data exists for structurally related compounds, such as the aromatic precursor 2-(thiophen-3-yl)ethan-1-ol or the ketone analog tetrahydrothiophen-3-one, the strict requirement to focus solely on this compound prevents the inclusion of this information. Therefore, it is not possible to generate the thorough, data-driven article with detailed research findings and data tables as instructed.
Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Tetrahydrothiophen 3 Yl Ethan 1 Ol
X-ray Diffraction Studies for Solid-State Structure Elucidation
While the specific crystal structure of 2-(Tetrahydrothiophen-3-yl)ethan-1-ol has not been detailed in publicly available literature, analysis of related tetrahydrothiophene (B86538) (THT) structures provides insight into its likely conformational features. The five-membered THT ring is not planar and typically adopts either a twist (C2) or an envelope (Cs) conformation. researchgate.netfigshare.com Computational and experimental studies on THT itself have shown that the twist conformation is generally preferred. figshare.com The presence of the ethan-1-ol substituent at the 3-position would influence the final, lowest-energy conformation adopted in the crystal.
A typical SCXRD analysis would yield a set of crystallographic data that defines the unit cell—the basic repeating unit of the crystal. This data allows for the complete determination of the molecular structure. mdpi.com The hydroxyl group (-OH) of the ethan-1-ol side chain would be expected to participate in hydrogen bonding, a key intermolecular interaction that would significantly influence the crystal packing arrangement.
Below is a representative table of the kind of crystallographic data that would be obtained from an SCXRD experiment on a derivative of this compound, based on published data for similar heterocyclic compounds. researchgate.netnih.gov
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C6H12OS |
| Formula Weight | The mass of one mole of the compound. | 132.22 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c [Å] | The dimensions of the unit cell axes. | a = 10.77, b = 9.75, c = 12.21 |
| α, β, γ [°] | The angles between the unit cell axes. | α = 90, β = 115.5, γ = 90 |
| Volume [ų] | The volume of a single unit cell. | 1157.8 |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density [Mg/m³] | The theoretical density of the crystal. | 1.447 |
Optical Rotation Measurements for Chiral Purity Assessment
This compound is a chiral molecule because the carbon atom at the 3-position of the tetrahydrothiophene ring is a stereocenter, bonded to four different groups. This gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-(tetrahydrothiophen-3-yl)ethan-1-ol and (S)-2-(tetrahydrothiophen-3-yl)ethan-1-ol. nih.gov While enantiomers share the same physical properties like melting point and boiling point, they differ in their interaction with plane-polarized light.
Optical rotation measurement, or polarimetry, is a crucial technique used to distinguish between enantiomers and to determine the enantiomeric purity of a sample. nih.gov When plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory). A 50:50 mixture of both enantiomers, known as a racemate, will exhibit no net optical rotation.
The extent of rotation is quantified as the specific rotation, [α], which is an intrinsic property of a chiral compound under specific conditions. It is calculated using the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter cell (l). The measurement is highly dependent on the solvent, temperature, and the wavelength of light used, which is typically the D-line of a sodium lamp (589 nm). nih.govnih.gov
The chiral purity of a sample is often expressed as enantiomeric excess (ee), which represents the percentage of one enantiomer in excess of the other. It is determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. For pharmaceutical applications, quantifying the enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. nih.gov
The following table illustrates how optical rotation data for the enantiomers of this compound would be presented, with hypothetical values based on measurements for other chiral alcohols. nih.govrsc.org
| Enantiomer | Specific Rotation [α]²⁵_D | Concentration (c) | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (R)-enantiomer | -48.3° | 1.1 g/100 mL | Chloroform | >99% |
| (S)-enantiomer | +47.2° | 1.1 g/100 mL | Chloroform | 92% |
| Racemic Mixture | 0.0° | 1.1 g/100 mL | Chloroform | 0% |
Applications and Potential in Advanced Organic Synthesis
Utilization as a Key Synthetic Building Block in Complex Molecule Construction
In the assembly of complex molecular targets, building blocks that offer both a rigid scaffold and versatile functional handles are highly sought after. The tetrahydrothiophene (B86538) ring provides a defined three-dimensional structure, while the hydroxyethyl (B10761427) side chain serves as a point for elongation or connection to other molecular fragments.
Role as a Precursor in the Development of Functionalized Organic Compounds
The true potential of 2-(Tetrahydrothiophen-3-yl)ethan-1-ol is realized in its role as a precursor to a library of functionalized derivatives. The primary alcohol is a versatile starting point for numerous functional group interconversions. For example, activation of the alcohol (e.g., through tosylation) followed by substitution with various nucleophiles (azides, cyanides, amines) can generate a wide range of compounds with altered chemical properties.
Furthermore, the sulfur atom of the tetrahydrothiophene ring is itself a functional handle. It can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives introduce polarity and hydrogen-bonding capabilities, and the sulfone group, in particular, is a stable and often desirable moiety in medicinal chemistry. This dual reactivity allows for the generation of a diverse chemical space from a single, readily accessible precursor.
| Reagent(s) | Functional Group Transformation | Product Class | Potential Utility |
|---|---|---|---|
| PCC or Dess-Martin periodinane | Alcohol to Aldehyde | 2-(Tetrahydrothiophen-3-yl)ethanal | Reductive amination, Wittig reactions |
| Jones reagent or KMnO₄ | Alcohol to Carboxylic Acid | 2-(Tetrahydrothiophen-3-yl)acetic acid | Amide/ester synthesis, peptide coupling |
| 1. TsCl, pyridine; 2. NaN₃ | Alcohol to Azide | 3-(2-Azidoethyl)tetrahydrothiophene | Click chemistry, reduction to amine |
| PBr₃ or SOCl₂ | Alcohol to Halide | 3-(2-Bromoethyl)tetrahydrothiophene | Grignard reagent formation, coupling reactions |
| H₂O₂, Acetic Acid | Thioether to Sulfoxide/Sulfone | 2-(1-Oxo/1,1-dioxotetrahydrothiophen-3-yl)ethan-1-ol | Increased polarity, medicinal chemistry scaffolds |
Integration into Macrocyclic Architectures and Supramolecular Assemblies
Macrocycles are of significant interest in fields ranging from pharmaceuticals to materials science due to their unique conformational properties and ability to host guest molecules. nih.govthieme-connect.com The synthesis of these large ring structures often relies on bifunctional building blocks that can undergo cyclization reactions. This compound is a prime candidate for such applications. The terminal alcohol can be linked to another functional group, either on the same molecule or a different one, through reactions like esterification or etherification to form the macrocyclic ring.
The tetrahydrothiophene unit itself can play a crucial role in the final assembly. researchgate.net The sulfur atom can act as a soft donor atom, capable of coordinating with metal ions or participating in non-covalent interactions within a supramolecular framework. rsc.org This allows for the construction of host-guest systems or self-assembled structures where the tetrahydrothiophene moiety directs the organization and recognition properties of the assembly.
Potential in Catalysis or as a Ligand Design Element
The development of new ligands is central to advancing transition-metal catalysis. The sulfur atom in the tetrahydrothiophene ring is an excellent Lewis basic site for coordination to late transition metals such as palladium, platinum, rhodium, and gold. This makes this compound an attractive scaffold for ligand design.
By modifying the alcohol functionality, a variety of bidentate or polydentate ligands can be synthesized. For instance, conversion of the alcohol to an amine or phosphine (B1218219) would yield S,N- or S,P-bidentate ligands. These types of "hemilabile" ligands, which contain one strong and one weaker coordinating atom, are highly valuable in catalysis as they can reversibly bind to a metal center, opening up a coordination site during a catalytic cycle. The saturated, flexible nature of the tetrahydrothiophene backbone allows for the formation of stable five- or six-membered chelate rings with a metal center, which is often crucial for catalytic activity and stability. nih.gov
| Modification of Alcohol | Resulting Ligand Type | Potential Metal Partners | Catalytic Applications |
|---|---|---|---|
| Conversion to diphenylphosphine (B32561) (-CH₂CH₂PPh₂) | S,P-Bidentate | Palladium, Rhodium, Nickel | Cross-coupling, hydrogenation |
| Conversion to amine (-CH₂CH₂NH₂) | S,N-Bidentate | Palladium, Platinum, Ruthenium | Asymmetric synthesis, transfer hydrogenation |
| Etherification with 2-pyridylmethanol | S,O,N-Tridentate | Iron, Copper, Cobalt | Oxidation catalysis, polymerization |
| Conversion to thiol (-CH₂CH₂SH) | S,S-Bidentate | Gold, Silver, Mercury | Lewis acid catalysis, materials science |
Applications in Material Science Research via Compound Derivatization
Derivatives of this compound hold promise for applications in material science. The ability to introduce this sulfur-containing heterocycle into polymer backbones or as a pendant group can impart unique properties to the resulting materials. For example, polymers functionalized with thioether groups can exhibit high refractive indices, making them suitable for optical applications. They may also demonstrate an affinity for heavy metal ions, suggesting potential use in sensors or remediation technologies.
Furthermore, while the tetrahydrothiophene ring is saturated, it can be viewed as a precursor to the aromatic thiophene (B33073) ring through chemical dehydrogenation. This opens a pathway to creating conjugated materials. By first synthesizing a polymer or complex material using the stable and flexible tetrahydrothiophene building block, a subsequent dehydrogenation step could, in principle, generate a thiophene-containing conjugated polymer. This strategy allows for the processing and assembly of the material in a more soluble, non-conjugated form before converting it to its final, functional, and often less soluble, conjugated state. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Tetrahydrothiophen-3-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis can leverage acid-catalyzed esterification (e.g., thionyl chloride for activating carboxylic acids) or organocatalytic thioether formation. Key variables include solvent choice (e.g., dichloromethane or acetonitrile), temperature control, and catalyst loading. For example, photochemical organocatalysis using 1,1,3,3-tetramethylthiourea in acetonitrile achieved 43–56% yields in analogous thioether syntheses . Optimization should involve systematic screening of stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the tetrahydrothiophene ring protons (δ ~1.50–2.10 ppm) and hydroxyl group (δ ~3.65 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns and sulfur-induced deshielding effects .
- X-ray Crystallography : SHELX software refines spatial parameters (e.g., dihedral angles between the thiophene ring and ethanol chain), critical for understanding steric effects in reactivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
Q. What storage and handling protocols are essential to maintain the stability of this compound?
- Methodological Answer : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers. Use PPE (nitrile gloves, chemical goggles) to prevent skin/eye contact. Safety data for analogous alcohols recommend avoiding aqueous environments to minimize hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the nucleophilic reactivity of the hydroxyl group in this compound?
- Methodological Answer : Density functional theory (DFT) calculates electron density distribution, HOMO/LUMO energies, and Fukui indices to identify reactive sites. Validate predictions with experimental NMR chemical shifts (e.g., hydroxyl proton δ values) and compare with crystallographic bond lengths .
Q. How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?
- Methodological Answer :
- Isotopic Labeling : Deuterated analogs (e.g., OD substitution) clarify ambiguous NMR signals.
- Variable Temperature NMR : Detects conformational flexibility in the tetrahydrothiophene ring.
- Cross-Validation : Compare computational IR/Raman spectra with experimental data to refine force-field parameters .
Q. What strategies elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In Vitro Models : Incubate with hepatic microsomes and monitor metabolites via LC-MS.
- Radiolabeling : Introduce ¹⁴C at the hydroxyl group to track metabolic fate.
- Thioether Oxidation : Identify sulfoxide/sulfone derivatives, as seen in analogous sulfur-containing metabolites .
Data Contradiction Analysis
- Example : Conflicting NMR signals for hydroxyl protons may arise from hydrogen bonding or solvent effects. Resolution involves:
Key Physical Properties
| Property | Value/Characteristics | Reference |
|---|---|---|
| Molecular Weight | ~160.26 g/mol (estimated) | |
| Solubility | Likely polar aprotic solvents (ACN) | |
| Hydrogen Bonding Capacity | 1 donor, 2 acceptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
